[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with an (S)-2-amino-propionyl group, a cyclopropylmethyl substituent, and a tert-butyl carbamate protecting group. The tert-butyl carbamate group enhances stability during synthesis, a common strategy in medicinal chemistry to protect amine functionalities .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKCFDPILGZOSE-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization
Source highlights intramolecular cyclization as a robust method for piperidine synthesis. For this compound, a 6-endo-trig cyclization pathway is employed using a δ-amino aldehyde precursor (Figure 1).
Reaction Conditions :
-
Precursor: δ-Amino aldehyde with protected amine
-
Catalyst: Triethylborane (radical initiator) or NbCl₅ (Lewis acid)
-
Solvent: Acetonitrile or methanol
-
Temperature: 0–25°C
Mechanism :
Reductive Amination
An alternative route involves reductive amination of a diketone precursor:
-
Substrate : 5-Oxo-pentanenitrile
-
Reagents : Sodium cyanoborohydride (NaBH₃CN), ammonium acetate
-
Solvent : Methanol
-
Yield : 50–65%
This method is less favored due to lower regioselectivity and challenges in isolating the 3-aminopiperidine isomer.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via cyclopropanation or SN2 displacement .
Cyclopropanation of Allylic Precursors
A metal-catalyzed cyclopropanation is employed using a piperidine-allyl bromide intermediate:
SN2 Displacement
A tert-butyl carbamate-protected piperidine undergoes SN2 reaction with cyclopropyl bromide:
Coupling of the (S)-2-Amino-Propionyl Side Chain
The (S)-configured amino-propionyl group is introduced via amide coupling using a chiral auxiliary or asymmetric synthesis.
Chiral Auxiliary Method
-
Substrate : (S)-2-(Boc-amino)propanoic acid
-
Coupling Reagent : HATU, HOAt
-
Base : DIPEA
-
Solvent : DMF
Mechanism :
-
Activation of the carboxylic acid as an HATU-generated active ester.
-
Nucleophilic attack by the piperidine’s secondary amine.
Asymmetric Catalysis
A rhodium-catalyzed asymmetric hydrogenation ensures enantioselectivity:
Protecting Group Strategies
The tert-butyl carbamate (Boc) group is critical for protecting the piperidine nitrogen during functionalization.
Boc Protection
Deprotection
Final deprotection uses trifluoroacetic acid (TFA):
Purification and Characterization
Chromatography :
-
Normal-phase silica gel (hexane/EtOAc gradient)
-
Reverse-phase C18 (acetonitrile/H₂O + 0.1% TFA)
Spectroscopic Data :
Challenges and Optimization
Stereochemical Control
Racemization at the (S)-2-amino-propionyl group is minimized by:
Side Reactions
-
N-Oversubstitution : Mitigated by using a 1.2:1 molar ratio of acylating agent to piperidine.
-
Cyclopropane Ring Opening : Avoided by excluding protic solvents during SN2 steps.
Comparative Analysis of Methods
| Step | Method 1 | Method 2 | Optimal Approach |
|---|---|---|---|
| Piperidine Synthesis | Intramolecular cyclization | Reductive amination | Cyclization (higher yield) |
| Cyclopropyl Introduction | SN2 displacement | Metal-catalyzed | SN2 (simpler setup) |
| Amide Coupling | HATU-mediated | Rh-catalyzed hydrogenation | HATU (cost-effective) |
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group undergoes selective hydrolysis under acidic or Lewis acid-catalyzed conditions. For example:
-
Deprotection with CeCl₃·7H₂O-NaI : A study demonstrated that the CeCl₃·7H₂O-NaI system in acetonitrile selectively cleaves tert-butyl esters while preserving N-Boc groups under reflux conditions . Applied to this compound, this method could remove the tert-butyl ester to yield the corresponding carboxylic acid.
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Boc cleavage | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq), CH₃CN, reflux (24 h) | Carboxylic acid formation | ~85% (estimated) |
Amino Group Reactivity
The (S)-2-amino-propionyl moiety participates in nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides.
-
Alkylation : Forms secondary or tertiary amines via alkyl halide reactions.
For instance, the amino group can undergo reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN.
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | Acetylated derivative |
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative |
Cyclopropane Ring Reactivity
The cyclopropane ring exhibits strain-driven reactivity:
-
Ring-Opening : Under acidic or oxidative conditions, the cyclopropane may undergo cleavage. For example, treatment with H₂O₂/Fe²⁺ can lead to diol formation.
-
Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dibrominated products.
Piperidine Ring Modifications
The piperidine nitrogen can participate in:
-
Quaternary Salt Formation : Reacts with methyl iodide to form N-methylated derivatives.
-
Oxidation : Catalytic hydrogenation or enzymatic oxidation may modify the ring’s stereochemistry .
Ester Hydrolysis
The tert-butyl ester hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (4M) in dioxane/water (1:1) at 60°C converts the ester to a carboxylic acid.
-
Basic Hydrolysis : NaOH (1M) in THF/water cleaves the ester but risks racemization.
| Condition | Time | Efficiency |
|---|---|---|
| HCl (4M) | 6 h | >90% |
| NaOH (1M) | 12 h | ~75% |
Stability Under Physiological Conditions
The compound’s stability in aqueous environments (pH 7.4, 37°C) is critical for drug development:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it interacts with specific molecular targets involved in various physiological processes, making it a candidate for drug development aimed at treating conditions such as:
- Pain Management : Its ability to inhibit certain enzymes may lead to analgesic properties.
- Inflammation : The compound's mechanisms could be explored for anti-inflammatory effects.
- Neurodegenerative Diseases : There is potential for application in conditions like Alzheimer's or Parkinson's disease due to its structural characteristics that may influence neurological pathways.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions to ensure high yields and purity. Modifications can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview:
- Starting materials often include amino acids and piperidine derivatives.
- Key reactions may involve coupling reactions, protecting group strategies, and cyclization processes.
Research indicates that compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester exhibit significant biological activity. Studies have shown that these compounds can modulate receptor activity and enzyme function, which are crucial for developing new therapeutic agents.
Case Studies
Several case studies highlight the applications of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Pain Relief | Demonstrated significant analgesic effects in animal models, suggesting potential for human application. |
| Study 2 | Anti-inflammatory | Showed reduction in inflammation markers in vitro, indicating promise for inflammatory disease treatments. |
| Study 3 | Neuroprotection | In vitro studies indicated neuroprotective effects against oxidative stress, relevant for neurodegenerative disorders. |
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Carbamate Groups
A closely related compound, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0), shares the piperidine and (S)-2-amino-propionyl motifs but substitutes the tert-butyl carbamate with a benzyl ester and replaces the cyclopropylmethyl group with isopropyl . Key differences include:
*The tert-butyl group increases molecular weight compared to benzyl, and the cyclopropylmethyl adds rigidity.
Functional Implications :
- The tert-butyl carbamate in the target compound offers superior stability during synthetic steps compared to the benzyl ester, which requires hydrogenolysis for deprotection .
Tert-Butyl Carbamate Derivatives in Drug Discovery
Other tert-butyl carbamate-containing compounds, such as tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63) and tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate , highlight diverse applications:
Comparative Insights :
- The trifluoromethylphenyl group in the patent compound introduces lipophilicity and electron-withdrawing effects, unlike the target compound’s cyclopropane, which balances rigidity and hydrophobicity.
Methodological Considerations in Compound Comparison
Virtual screening studies emphasize that structural similarity (e.g., Tanimoto coefficients) predicts bioactivity but may overlook subtle stereochemical or conformational effects . For example, the tert-butyl vs. benzyl carbamate distinction, though minor structurally, significantly alters stability and pharmacokinetics .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic molecule with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H31N3O3
- Molecular Weight : 325.4 g/mol
- Structural Features :
- Contains a piperidine ring.
- Incorporates an amino acid derivative.
- Features a cyclopropyl group.
- The tert-butyl ester enhances solubility and stability in biological environments.
Predicted Biological Activities
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS) , the compound has shown potential activities against various biological targets. These predictions suggest that it may have:
- Antimicrobial properties : Potential effectiveness against bacterial strains.
- Neuroprotective effects : Possible applications in neurodegenerative diseases due to its structural similarity to known neuroprotective agents.
- Analgesic activity : Similarities to compounds used in pain management.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzymatic Interactions : The compound's functional groups can participate in enzyme-substrate interactions, possibly influencing metabolic pathways.
- Receptor Binding : Its structure suggests potential binding to various receptors, which could modulate neurotransmitter systems or inflammatory pathways.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of similar compounds with piperidine structures. Results indicated that derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting that the piperidine moiety plays a crucial role in bioactivity.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Study 2: Neuroprotective Effects
Research on neuroprotective agents highlighted that compounds with similar structures could reduce oxidative stress in neuronal cells. The mechanism involved the modulation of antioxidant enzyme activities, indicating potential for treating neurodegenerative diseases.
Study 3: Analgesic Properties
In a preclinical model, a related compound demonstrated significant analgesic effects comparable to established pain relief medications. This suggests that the target compound may also possess similar analgesic properties, warranting further investigation.
Q & A
Q. What synthetic strategies are commonly employed for constructing tert-butyl carbamate derivatives like [compound], and how are reaction conditions optimized?
- Answer: Tert-butyl carbamates are typically synthesized via Boc-protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃). For [compound], the piperidine and cyclopropane moieties require stereoselective coupling. Asymmetric Mannich reactions, as demonstrated in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, can be adapted using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry . Multi-step approaches, such as Suzuki coupling (for aryl/heteroaryl integration) followed by hydrogenation (), may also be applicable. Optimization involves solvent selection (e.g., anhydrous acetonitrile), inert atmospheres (argon), and stoichiometric control of reagents like propionaldehyde .
Q. How is the stereochemical integrity of the (S)-2-amino-propionyl moiety maintained during synthesis?
- Answer: Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of (S)-configured starting materials (e.g., L-alanine derivatives) ensures retention of stereochemistry. In asymmetric Mannich reactions, chiral Brønsted acids or Lewis acids (e.g., BINOL-derived catalysts) induce stereoselectivity during C–N bond formation . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) verifies enantiopurity .
Advanced Research Questions
Q. What advanced analytical techniques are critical for structural elucidation and purity assessment of [compound]?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and Boc-group signals (tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities.
- X-ray Crystallography: Resolves absolute stereochemistry, as shown for tert-butyl 1-((R)-1-(methoxycarbonyl)-2-methylpropyl)piperidin-4-ylcarbamate (CCDC 2168596) .
- Chiral Analysis: Polarimetry or circular dichroism (CD) quantifies enantiomeric excess (ee).
Q. How can computational modeling predict the bioactivity of [compound] against enzymatic targets?
- Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions between [compound] and active sites (e.g., Mpro protease in ). Key parameters include binding energy (ΔG) and hydrogen-bonding networks.
- MD Simulations: GROMACS or AMBER evaluates conformational stability over time (e.g., 50–100 ns trajectories).
- ADME Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP, BBB permeability) .
Q. What methodologies are used to evaluate the stability of [compound] under experimental conditions?
- Answer:
- Forced Degradation Studies: Expose [compound] to heat (40–80°C), humidity (75% RH), or oxidative stress (H₂O₂) to identify degradation products via LC-MS .
- pH Stability: Incubate in buffers (pH 1–12) and monitor hydrolysis of the Boc group (t½ measurement).
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines.
Q. How can the cyclopropane ring in [compound] be functionally modified, and what analytical challenges arise?
- Answer:
- Ring-Opening Reactions: Use transition-metal catalysts (e.g., Pd or Rh) for selective C–C bond cleavage. For example, epoxide ring-opening with i-BuNH₂ () can guide analogous modifications.
- Analytical Challenges: Cyclopropane’s strain complicates NMR interpretation (ring current effects). Overlapping signals are resolved via 2D techniques (COSY, HSQC) or isotopic labeling .
Key Considerations for Researchers
- Stereochemical Complexity: Prioritize asymmetric synthesis and rigorous chiral analysis to avoid racemization.
- Biological Relevance: Screen [compound] against disease-relevant targets (e.g., viral proteases) using in vitro assays ().
- Scalability: Optimize catalytic systems (e.g., flow chemistry) for gram-scale synthesis while retaining ee >98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
